molecular formula C17H15ClN2O3S B3696304 Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate

Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate

Cat. No.: B3696304
M. Wt: 362.8 g/mol
InChI Key: RHVITKLPZBGJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is a complex organic compound characterized by its molecular structure, which includes a chlorophenyl group, an acetyl group, a carbamothioyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the reaction of 4-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the molecule can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 4-chlorophenylacetate: This compound shares the chlorophenyl group but lacks the carbamothioyl and benzoate moieties.

  • Methyl 2-aminobenzoate: This compound contains the benzoate moiety but lacks the chlorophenyl and carbamothioyl groups.

  • 4-Chlorophenylacetyl chloride: This compound is an intermediate in the synthesis of Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and lacks the benzoate moiety.

Properties

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-23-16(22)13-4-2-3-5-14(13)19-17(24)20-15(21)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVITKLPZBGJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.